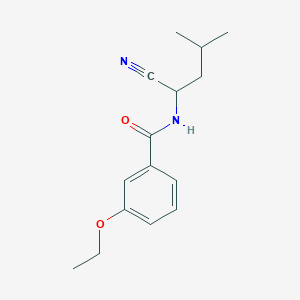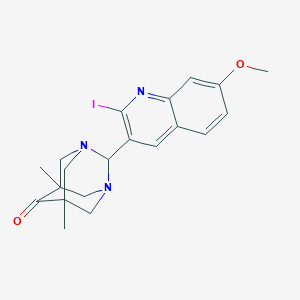
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one is a useful research compound. Its molecular formula is C20H22IN3O2 and its molecular weight is 463.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformations
The compound has been involved in the synthesis and transformations of polyhedral compounds. A study by Arutyunyan et al. (2014) discusses the synthesis of new 1,3-diazaadamantane derivatives with quinoline fragments, highlighting the compound's role in producing novel organic structures (Arutyunyan et al., 2014).
Chemosensor Applications
It has applications in developing chemosensors. Prodi et al. (2001) describe how a related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, responds selectively to certain metal ions, indicating potential use in detecting metal concentrations in various environments (Prodi et al., 2001).
Catalysis and Asymmetric Reactions
This compound has been used in catalytic asymmetric reactions. Chelucci & Cabras (1996) report its use in palladium-catalyzed allylic substitution reactions, achieving high enantioselectivities (Chelucci & Cabras, 1996).
Weak Interaction Studies
It has been studied for its role in weak interactions in organic complexes. Khrustalev et al. (2008) discuss the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, relevant for understanding molecular interactions (Khrustalev et al., 2008).
Synthesis of Related Compounds
The compound has been used as a precursor in the synthesis of related organic structures. Shirasaka et al. (1990) describe the efficient synthesis of a related compound, Cotarnine, from 2-methoxy-3,4-(methylenedioxy)benzaldehyde (Shirasaka et al., 1990).
Antitumor Agent Research
It is also significant in the development of antitumor agents. Chou et al. (2010) explored 2-phenylquinolin-4-ones as anticancer drug candidates, showing the compound's relevance in medicinal chemistry (Chou et al., 2010).
Antibacterial Applications
The compound's derivatives have been studied for their potent antibacterial activity against respiratory pathogens, as noted by Odagiri et al. (2013), emphasizing its potential in developing new antibacterial drugs (Odagiri et al., 2013).
Antitumor Properties
Arutyunyan et al. (1996) reported on the antitumor properties of spirocyclic 1,3-diazaadamantanes, indicating the compound's utility in cancer research (Arutyunyan et al., 1996).
Propriétés
IUPAC Name |
2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRCSZWNZCALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline](/img/structure/B2446167.png)
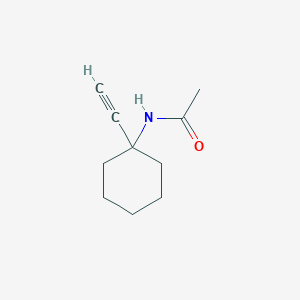
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B2446169.png)
![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)
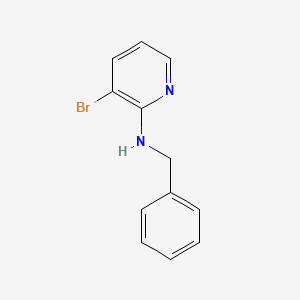
![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)

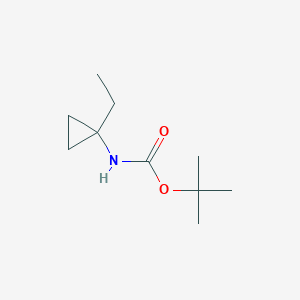

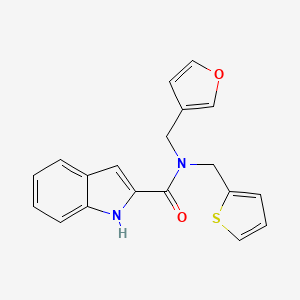
![8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2446182.png)
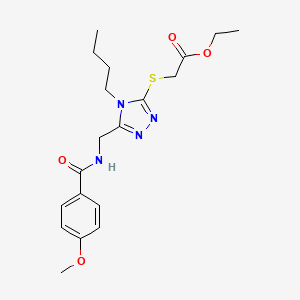
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)
